molecular formula C9H16ClNO3 B2390852 Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate CAS No. 928025-34-7

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate

Cat. No.: B2390852
CAS No.: 928025-34-7
M. Wt: 221.68
InChI Key: BLYRVKKCOPEPFW-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is an organic compound with a complex structure that includes a chloroacetyl group, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate typically involves the reaction of 2-amino-4-methylpentanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate
  • Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate

Uniqueness

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is unique due to its specific structure, which includes a chloroacetyl group and a methyl ester. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRVKKCOPEPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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